2-(4-Fluoro-3-nitrophenyl)ethanol
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Overview
Description
2-(4-Fluoro-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanol group at the para position relative to the fluoro group
Mechanism of Action
Target of Action
A related compound, “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide”, has been shown to have antibacterial activity againstKlebsiella pneumoniae
Mode of Action
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” is suggested to act on penicillin-binding protein, promoting cell lysis . This could potentially be a similar mode of action for “2-(4-Fluoro-3-nitrophenyl)ethanol”, but more research is needed to confirm this.
Pharmacokinetics
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This might suggest similar properties for “this compound”, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanol typically involves the nitration of 4-fluorophenylethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the fluoro group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluoro-3-nitrophenyl)acetaldehyde or 2-(4-Fluoro-3-nitrophenyl)acetic acid.
Reduction: Formation of 2-(4-Fluoro-3-aminophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-(4-Fluoro-3-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-3-nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.
Uniqueness
2-(4-Fluoro-3-nitrophenyl)ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVICSPFQKRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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